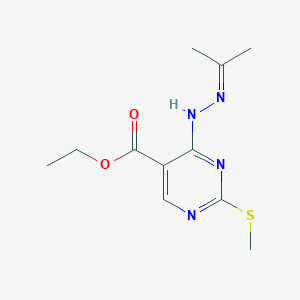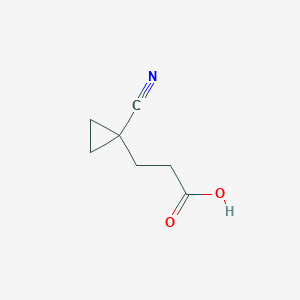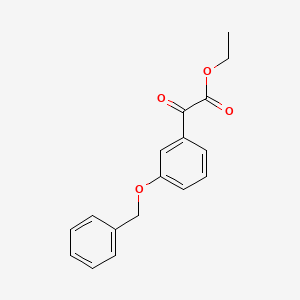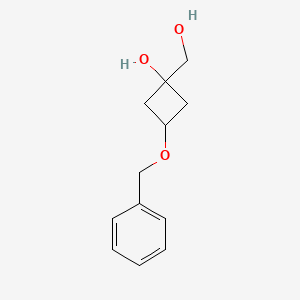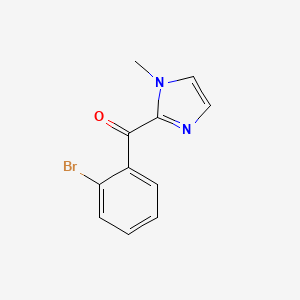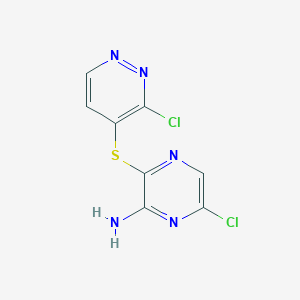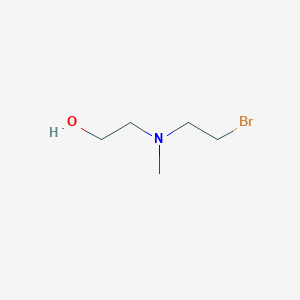
3,4-Bis(1-ethoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(1-ethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H22O5. It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are substituted with 1-ethoxyethoxy groups. This compound is used in various chemical syntheses and has applications in different fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde typically involves the protection of the hydroxyl groups on the benzene ring followed by the introduction of the aldehyde group. One common method is the reaction of 3,4-dihydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(1-ethoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,4-Bis(1-ethoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(1-ethoxyethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Bis(1-ethoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(1-ethoxyethoxy)benzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the ethoxyethoxy groups can undergo substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydroxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dibenzyloxybenzaldehyde
Comparison
3,4-Bis(1-ethoxyethoxy)benzaldehyde is unique due to the presence of the ethoxyethoxy groups, which provide different chemical properties and reactivity compared to similar compounds. For example, 3,4-Dihydroxybenzaldehyde has hydroxyl groups that can participate in hydrogen bonding, while 3,4-Dimethoxybenzaldehyde has methoxy groups that are less reactive than ethoxyethoxy groups. 3,4-Dibenzyloxybenzaldehyde has benzyloxy groups that provide different steric and electronic effects.
Propiedades
Número CAS |
61854-90-8 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
3,4-bis(1-ethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H22O5/c1-5-17-11(3)19-14-8-7-13(10-16)9-15(14)20-12(4)18-6-2/h7-12H,5-6H2,1-4H3 |
Clave InChI |
PGNKNFJJYDJGBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC1=C(C=C(C=C1)C=O)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


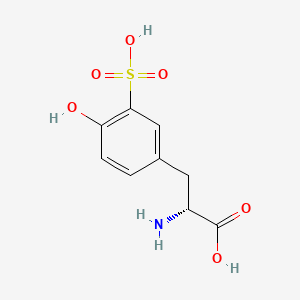

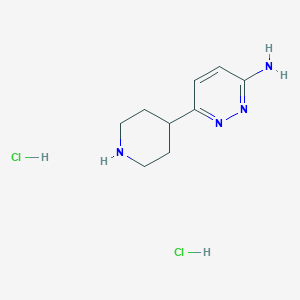
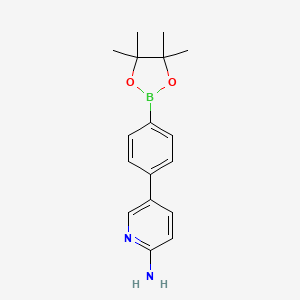
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
